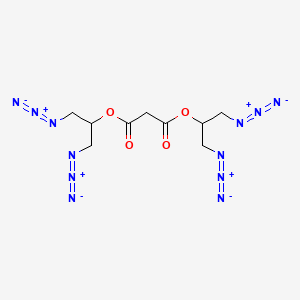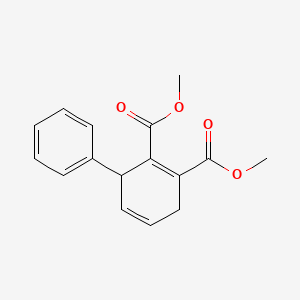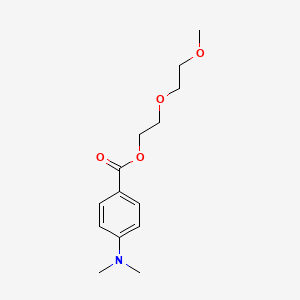![molecular formula C7H7ClOS B12566727 Benzene, 1-chloro-2-[(S)-methylsulfinyl]- CAS No. 172338-47-5](/img/structure/B12566727.png)
Benzene, 1-chloro-2-[(S)-methylsulfinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-chloro-2-[(S)-methylsulfinyl]-: is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom and a (S)-methylsulfinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-2-[(S)-methylsulfinyl]- typically involves the chlorination of benzene followed by the introduction of the (S)-methylsulfinyl group. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The (S)-methylsulfinyl group can be introduced through a sulfoxidation reaction using appropriate sulfoxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfoxidation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, 1-chloro-2-[(S)-methylsulfinyl]- can undergo oxidation reactions, where the (S)-methylsulfinyl group can be further oxidized to a sulfone group.
Reduction: The compound can also undergo reduction reactions, where the (S)-methylsulfinyl group can be reduced to a sulfide group.
Substitution: The chlorine atom on the benzene ring can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability in various chemical reactions.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a building block for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-chloro-2-[(S)-methylsulfinyl]- involves its interaction with various molecular targets The (S)-methylsulfinyl group can participate in redox reactions, influencing the compound’s reactivity The chlorine atom can undergo substitution reactions, allowing the compound to form new bonds with other molecules
Vergleich Mit ähnlichen Verbindungen
Chlorobenzene: A simpler compound with only a chlorine substituent on the benzene ring.
Benzene, 1-chloro-2-methyl-: Similar structure but lacks the (S)-methylsulfinyl group.
Benzene, 1-chloro-2-(chloromethyl)-: Contains an additional chlorine atom on the methyl group.
Uniqueness: Benzene, 1-chloro-2-[(S)-methylsulfinyl]- is unique due to the presence of the (S)-methylsulfinyl group, which imparts distinct chemical properties and reactivity. This group allows the compound to participate in specific redox reactions and provides potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
172338-47-5 |
|---|---|
Molekularformel |
C7H7ClOS |
Molekulargewicht |
174.65 g/mol |
IUPAC-Name |
1-chloro-2-[(S)-methylsulfinyl]benzene |
InChI |
InChI=1S/C7H7ClOS/c1-10(9)7-5-3-2-4-6(7)8/h2-5H,1H3/t10-/m0/s1 |
InChI-Schlüssel |
JBBMLDVMKGVUIS-JTQLQIEISA-N |
Isomerische SMILES |
C[S@](=O)C1=CC=CC=C1Cl |
Kanonische SMILES |
CS(=O)C1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B12566671.png)
![4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B12566674.png)



![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)


![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
![Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane](/img/structure/B12566732.png)
